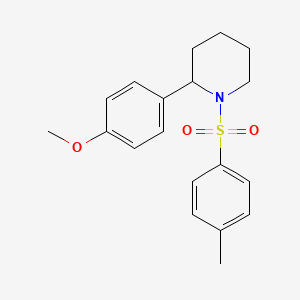![molecular formula C16H12ClNO2S B11816921 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 6th position, and a phenyl group attached to the nitrogen atom of the carboxamide group at the 2nd position of the benzo[b]thiophene ring. It has a molecular formula of C16H12ClNO2S and a molecular weight of 317.79 g/mol .
Métodos De Preparación
The synthesis of 3-chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The chloro group at the 3rd position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide can be compared with other similar compounds such as:
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: This compound has a similar benzo[b]thiophene core but differs in the substituents attached to the ring.
3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzo[b]thiophene derivatives .
Propiedades
Fórmula molecular |
C16H12ClNO2S |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
3-chloro-6-methoxy-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNO2S/c1-20-11-7-8-12-13(9-11)21-15(14(12)17)16(19)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
Clave InChI |
XYBFMFSFAPVMCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)

![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)



![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)

